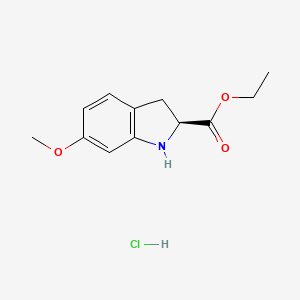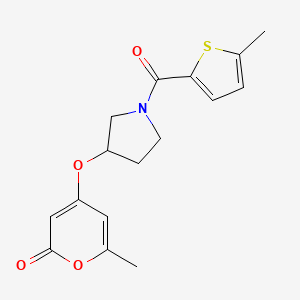![molecular formula C17H17N3O2 B2844565 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1203057-27-5](/img/structure/B2844565.png)
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its uses or applications in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The analysis provides information about the compound’s functional groups, stereochemistry, and molecular geometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs. The mechanism of the reaction may also be studied.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties such as melting point, boiling point, solubility, density, refractive index, and spectral data. These properties can help in identifying and characterizing the compound.Wissenschaftliche Forschungsanwendungen
Intramolecular Ritter Reactions
A pivotal study by Maertens et al. (2004) explored intramolecular Ritter reactions involving derivatives similar to the compound of interest, particularly focusing on constructing various tetracyclic lactam compounds. This research underscores the compound's significance in the synthesis of complex molecular structures, highlighting its role in advancing synthetic organic chemistry methodologies Maertens, Bogaert, Compernolle, & Hoornaert, 2004.
Molecular Docking and Antimicrobial Activities
Al-Ostoot et al. (2020) and Behbehani et al. (2011) conducted studies that are instrumental in understanding the antimicrobial properties of compounds structurally related to 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide. These studies provide insights into the design and synthesis of new drugs with potential anti-inflammatory and antimicrobial activities. Notably, molecular docking analysis and geometrical optimization studies shed light on the interactions between such compounds and biological targets, suggesting avenues for drug development Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020; Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011.
Density Functional Theory (DFT) Studies
Research by Uludağ and Serdaroğlu (2020) utilized DFT calculations to analyze the electronic structure and properties of compounds including 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole, which shares structural motifs with the compound of interest. Such studies are critical for predicting material properties and facilitating the development of new materials with desired functionalities Uludağ & Serdaroğlu, 2020.
Antitumor Activity Evaluation
The compound's structural framework serves as a foundation for the synthesis of various derivatives with potential antitumor activities. Albratty et al. (2017) explored the synthesis of novel derivatives and evaluated their antitumor activities, demonstrating the compound's relevance in the search for new cancer therapies Albratty, El-Sharkawy, & Alam, 2017.
Green Chemistry Approaches
The environmental impact of chemical synthesis has led to increased interest in green chemistry approaches. Reddy, Reddy, and Dubey (2014) demonstrated the synthesis of paracetamol analogues, highlighting the importance of environmentally friendly methodologies in drug design and discovery. This research emphasizes the potential of using the compound's structural analogues in sustainable chemical practices Reddy, Reddy, & Dubey, 2014.
Safety And Hazards
This involves studying the compound’s toxicity, flammability, reactivity, and environmental impact. It includes understanding the safety measures that need to be taken while handling, storing, and disposing of the compound.
Zukünftige Richtungen
This involves discussing potential future research directions or applications for the compound. It could include potential uses in medicine, industry, or other fields.
Please note that the availability of this information depends on the extent of research done on the compound. For a comprehensive analysis, you may need to refer to scientific literature or databases. If you have access to a specific database or journal, you might find more detailed information there. If you’re doing this as part of a research project, I’d recommend consulting with a mentor or a professional in the field. They might be able to provide guidance and resources tailored to your specific needs. I hope this helps, and best of luck with your analysis!
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-9-16(19-22-11)18-17(21)10-20-14-7-3-2-5-12(14)13-6-4-8-15(13)20/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONWESFTPWKSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C3=C(CCC3)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

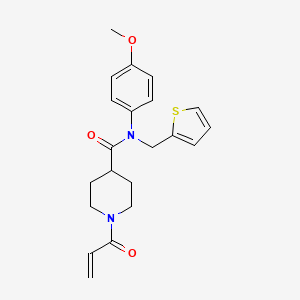
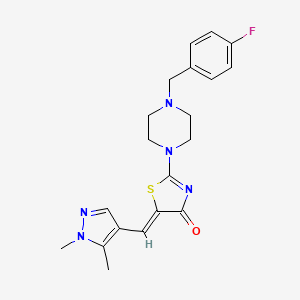
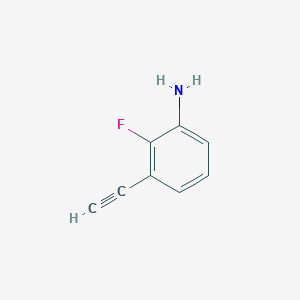
![N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide](/img/structure/B2844487.png)
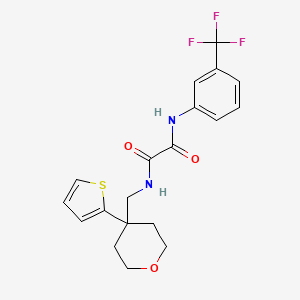
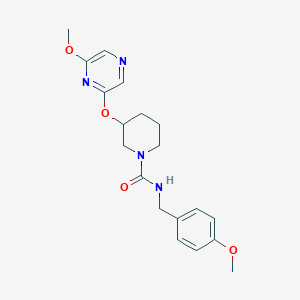
![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2844492.png)
![4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2844493.png)
![6-chloro-5-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2844494.png)
![(4-(3-Chlorophenyl)piperazin-1-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2844496.png)
![5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2844498.png)
![1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-cyclopropylurea](/img/structure/B2844499.png)
